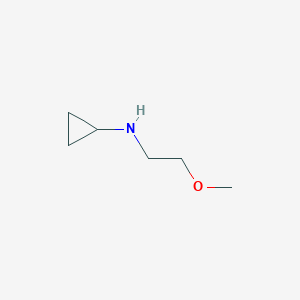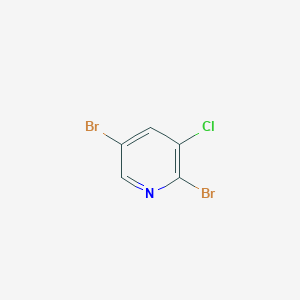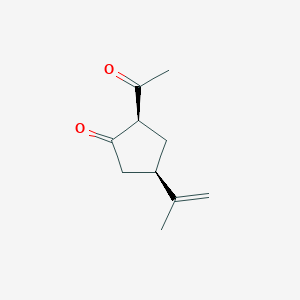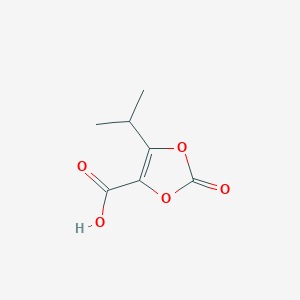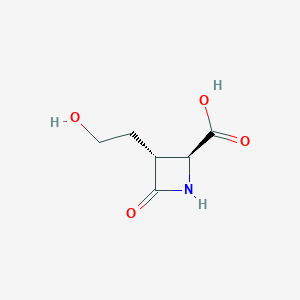
(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid, also known as HEODA, is a chiral molecule that has been the subject of extensive research in recent years. It is a derivative of azetidine-2-carboxylic acid, which is an important building block for the synthesis of various biologically active compounds. HEODA has shown promising results in scientific research, particularly in the field of drug discovery and development.
作用机制
(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid exerts its biological effects through various mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which play a crucial role in the pathogenesis of many diseases. (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid also activates the Nrf2-ARE pathway, which is responsible for the induction of antioxidant enzymes and the protection of cells from oxidative stress. Additionally, (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, differentiation, and survival.
生化和生理效应
(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the levels of ROS and pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cell culture and animal models. (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and to protect cells from oxidative stress-induced damage. In addition, (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy drugs.
实验室实验的优点和局限性
(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid has several advantages as a molecule for scientific research. It is stable, water-soluble, and easy to synthesize in large quantities. It also exhibits a range of biological activities, making it a versatile tool for studying various cellular and molecular processes. However, there are also some limitations to using (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid in lab experiments. It can be difficult to work with due to its chiral nature, and its effects may vary depending on the cell type and experimental conditions. Additionally, more research is needed to fully understand its pharmacokinetics and toxicity profile.
未来方向
There are several future directions for research on (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid. One area of interest is its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Another area of interest is the development of new synthetic methods for (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid and its derivatives, which could lead to the discovery of novel biologically active compounds. Finally, more research is needed to fully understand the limitations and potential applications of (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid in scientific research.
合成方法
(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid can be synthesized through a multistep process involving the reaction of L-serine with ethyl oxalyl chloride, followed by treatment with sodium hydride and ethylene oxide. The resulting product is then subjected to acid hydrolysis to obtain (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid in high yield and purity. This synthetic method has been optimized and improved over the years, and it is now considered a reliable and efficient way to produce (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid on a large scale.
科学研究应用
(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid has also been investigated as a potential drug candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Its unique chemical structure and pharmacological properties make it a promising molecule for drug discovery and development.
属性
CAS 编号 |
169061-45-4 |
|---|---|
产品名称 |
(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid |
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC 名称 |
(2S,3R)-3-(2-hydroxyethyl)-4-oxoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-2-1-3-4(6(10)11)7-5(3)9/h3-4,8H,1-2H2,(H,7,9)(H,10,11)/t3-,4+/m1/s1 |
InChI 键 |
GTNADIRLJUOZRZ-DMTCNVIQSA-N |
手性 SMILES |
C(CO)[C@@H]1[C@H](NC1=O)C(=O)O |
SMILES |
C(CO)C1C(NC1=O)C(=O)O |
规范 SMILES |
C(CO)C1C(NC1=O)C(=O)O |
同义词 |
2-Azetidinecarboxylicacid,3-(2-hydroxyethyl)-4-oxo-,(2S-trans)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)
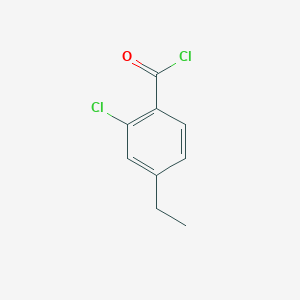
![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)

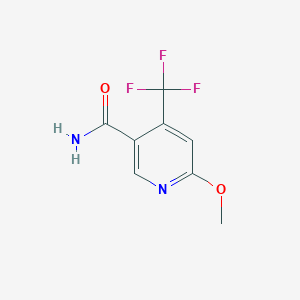
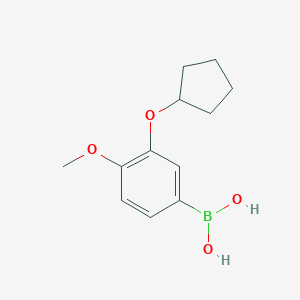
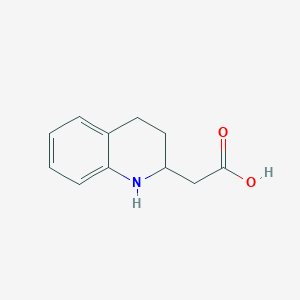
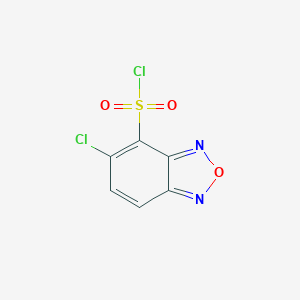
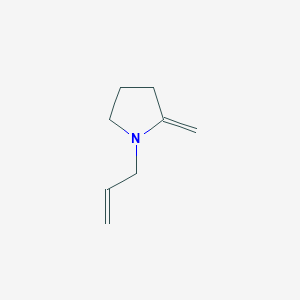
![1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B61687.png)
